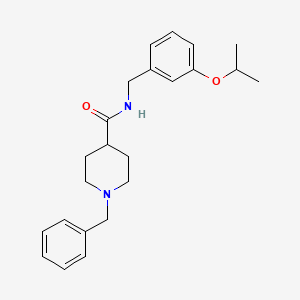
1-benzyl-N-(3-isopropoxybenzyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-(3-isopropoxybenzyl)-4-piperidinecarboxamide, commonly known as Compound 14, is a small molecule inhibitor that has been studied for its potential use in treating cancer. It was first synthesized by researchers at the University of Michigan in 2013 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
Compound 14 works by binding to the active site of CK2 and inhibiting its activity. This leads to a decrease in cell proliferation and an increase in apoptosis, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that Compound 14 is effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Compound 14 in lab experiments is its specificity for CK2, which allows for targeted inhibition of this enzyme without affecting other cellular processes. However, one limitation is that it may not be effective in all types of cancer, as the activity of CK2 varies between different types of cancer cells.
Direcciones Futuras
Future research on Compound 14 could focus on its potential use in combination with other anti-cancer therapies, as well as its efficacy in treating specific types of cancer. Additionally, further studies could investigate the mechanism of action of Compound 14 and its effects on other cellular processes.
Métodos De Síntesis
The synthesis of Compound 14 involves several steps, beginning with the reaction of piperidine with benzyl chloride to form N-benzylpiperidine. This compound is then reacted with 3-isopropoxybenzyl chloride to form N-benzyl-N-(3-isopropoxybenzyl)piperidine. Finally, this compound is reacted with 4-chlorobenzoyl chloride to form 1-benzyl-N-(3-isopropoxybenzyl)-4-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
Compound 14 has been studied for its potential use in treating cancer, specifically in inhibiting the activity of the enzyme protein kinase CK2. This enzyme is involved in many cellular processes, including cell proliferation and apoptosis, and is often overexpressed in cancer cells. Inhibition of CK2 activity has been shown to have anti-cancer effects, making Compound 14 a promising candidate for further research.
Propiedades
IUPAC Name |
1-benzyl-N-[(3-propan-2-yloxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-18(2)27-22-10-6-9-20(15-22)16-24-23(26)21-11-13-25(14-12-21)17-19-7-4-3-5-8-19/h3-10,15,18,21H,11-14,16-17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCSVSJDHKESCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-amino-6-phenyl-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6021893.png)
![1-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine](/img/structure/B6021899.png)
![3-(2-hydroxyphenyl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B6021914.png)
![2-[(2,5-dimethoxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6021920.png)
![1-(1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-3-phenyl-1-propanol](/img/structure/B6021927.png)
![1-cyclohexyl-2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6021931.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide](/img/structure/B6021936.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(4-pyridinyl)propanamide](/img/structure/B6021941.png)
![N-[(2-methylphenyl)(phenyl)methyl]methanesulfonamide](/img/structure/B6021942.png)
![(1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinyl)(diphenyl)methanol](/img/structure/B6021950.png)
![2-[1-(5-bromo-2-furoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B6021956.png)
![N-[4-(1-adamantyl)phenyl]-4-nitrobenzamide](/img/structure/B6021960.png)
![4-(2,3-difluorobenzyl)-3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6021980.png)
![2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B6021988.png)